2,5-Dimethyloxolane-2-thiol
Description
The Pervasive Role of Oxolane (Tetrahydrofuran) Scaffolds in Organic Molecules
Structural Diversity and Conformational Dynamics of Five-Membered Heterocycles
Five-membered rings like oxolane are not planar. They adopt puckered conformations to relieve ring strain, primarily through two main forms: the envelope (Cs symmetry) and the twist (C2 symmetry) conformations. These forms can interconvert with a relatively low energy barrier, a process known as pseudorotation. ub.edu The introduction of substituents, such as the methyl groups in 2,5-Dimethyloxolane-2-thiol, significantly influences the conformational preference. These substituents can occupy either pseudo-axial or pseudo-equatorial positions, and their relative stereochemistry (cis or trans) dictates the molecule's most stable three-dimensional shape. nih.gov This conformational flexibility is crucial as it affects the molecule's reactivity, physical properties, and how it interacts with biological systems.
Strategic Importance in Natural Product Synthesis and Medicinal Chemistry Building Blocks
Substituted tetrahydrofuran (B95107) motifs are core structural units in a wide array of biologically active natural products, including lignans (B1203133), polyether ionophores, and annonaceous acetogenins, which exhibit potent antitumor and antimicrobial activities. researchgate.netnih.gov Consequently, the development of stereoselective methods to synthesize these scaffolds is a major focus of synthetic organic chemistry. nih.govnih.govorganic-chemistry.org Tetrahydrofuran derivatives serve as versatile chiral building blocks, providing a rigid framework to which various functional groups can be attached, making them highly valuable in the design of new therapeutic agents and other functional molecules. nih.govyork.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
62308-58-1 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,5-dimethyloxolane-2-thiol |
InChI |
InChI=1S/C6H12OS/c1-5-3-4-6(2,8)7-5/h5,8H,3-4H2,1-2H3 |
InChI Key |
YCXRKSZIHQMDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)(C)S |
Origin of Product |
United States |
Fundamental Significance of Thiol Functionality in Chemical Transformations
Applications as Ligands, Catalytic Sites, and Synthons in Complex Synthesis
The distinct reactivity of the thiol group makes it a valuable tool in synthesis and catalysis.
Ligands: As soft Lewis bases, thiols and especially thiolates bind strongly to soft metal ions like mercury, lead, cadmium, and silver. tandfonline.comnih.govresearchgate.net This property is exploited in chelation therapy and in the construction of coordination polymers and metal-organic frameworks with sensory or catalytic applications. mdpi.comescholarship.org
Catalytic Sites: The sulfhydryl group of the amino acid cysteine is a common feature in the active sites of enzymes, where it can act as a potent nucleophile in catalysis (e.g., cysteine proteases) or coordinate with metal cofactors. tandfonline.comvulcanchem.com This has inspired the development of synthetic catalysts that utilize thiol-metal interactions or transient cooperative ligands to accelerate reactions. hmdb.ca
Synthons: In organic synthesis, thiols are versatile building blocks used to introduce sulfur into molecules, enabling the creation of complex pharmaceuticals, agrochemicals, and materials. nih.gov
Overview of 2,5 Dimethyloxolane 2 Thiol: a Multifunctional Core for Academic Exploration
Unique Structural Features: Stereochemistry at the C2-Thiol and C5-Methyl Positions
The chemical identity of this compound is fundamentally defined by its complex stereochemistry. The molecule is built upon a five-membered oxolane ring. nih.gov The substitution pattern gives rise to two distinct stereogenic centers: one at the C2 position and another at the C5 position.
The C2 carbon is a quaternary stereocenter, bonded to the ring oxygen, a methyl group, a carbon atom of the ring (C3), and, crucially, a thiol (-SH) group. The presence of the thiol group at this anomeric, or hemiacetal-like, position is a key structural feature. The C5 carbon is a tertiary stereocenter, bonded to the ring oxygen, a methyl group, a hydrogen atom, and a ring carbon (C4).
The presence of these two chiral centers means that this compound can exist as four distinct stereoisomers. These isomers can be grouped into two diastereomeric pairs based on the relative orientation of the methyl groups at C2 and C5. When the two methyl groups are on the same side of the oxolane ring's plane, they are designated as cis isomers. When they are on opposite sides, they are termed trans isomers. Each of these diastereomeric forms consists of a pair of enantiomers.
| Stereoisomer Type | Specific Isomers | Description |
|---|---|---|
| trans | (2R, 5R) and (2S, 5S) | A pair of enantiomers where the C2-methyl and C5-methyl groups are on opposite faces of the oxolane ring. |
| cis | (2R, 5S) and (2S, 5R) | A pair of enantiomers where the C2-methyl and C5-methyl groups are on the same face of the oxolane ring. |
Delineation of Research Scope: Bridging Oxolane and Thiol Chemical Disciplines
From the perspective of oxolane chemistry, the ring's oxygen atom can act as a hydrogen bond acceptor. cdnsciencepub.com Research has demonstrated that associations of the S-H---O type can occur between thiols and tetrahydrofuran (B95107) derivatives. cdnsciencepub.com In this compound, the potential for intramolecular hydrogen bonding between the thiol hydrogen and the ring oxygen could significantly influence the conformational preferences of the five-membered ring and the orientation of the thiol group. Furthermore, the substitution at every α-position to the ether oxygen suggests that, like related compounds such as 2,2,5,5-tetramethyloxolane, it may be resistant to the formation of explosive peroxides, a common issue with ether solvents. acs.orgyork.ac.uk
From the viewpoint of thiol chemistry, the compound possesses a nucleophilic sulfur atom characteristic of mercaptans. rsc.org Thiols are known to be synthetically versatile, participating in reactions like S-alkylation and oxidation to form disulfides. rsc.org However, the location of the thiol group at the C2 position, adjacent to the electron-withdrawing ether oxygen, is expected to modulate its acidity (pKa) and nucleophilicity compared to a simple alkanethiol. Research into this molecule would aim to quantify these electronic effects and explore how they impact the thiol's reactivity in, for example, Michael additions or thiol-ene reactions. rsc.org The confluence of these functionalities within a single, stereochemically rich structure makes this compound a compelling target for synthetic chemists, stereochemical analysis, and the investigation of novel chemical properties.
De Novo Synthesis of the 2,5-Dimethyloxolane Core
The de novo synthesis of the 2,5-dimethyloxolane scaffold is foundational. Current time information in Bangalore, IN. This involves creating the five-membered tetrahydrofuran (THF) ring with methyl groups at the C2 and C5 positions. researchgate.net Tetrahydrofuran rings are significant structural motifs found in a wide array of natural products, including lignans (B1203133) and polyketides. researchgate.net
Cyclization Reactions for Tetrahydrofuran Ring Formation
The formation of the tetrahydrofuran ring is most commonly achieved through intramolecular cyclization reactions. rsc.org These methods are prized for their ability to construct the heterocyclic core, often with a high degree of stereocontrol.
Intramolecular etherification is a classic and widely utilized strategy for forming the tetrahydrofuran ring. mdpi.com This approach typically involves an intramolecular SN2 reaction where a hydroxyl group acts as a nucleophile, attacking an electrophilic carbon center within the same molecule to close the ring. mdpi.com Common substrates are acyclic precursors like 1,4-diols or homoallylic alcohols that possess a leaving group (e.g., halide, sulfonate) or can be activated in situ. mdpi.com For instance, acid-catalyzed dehydrative cyclization of 1,4-diols is a direct method to produce the THF ring. rsc.orggoogleapis.com Ferrocenium tetrafluoroborate (B81430) has been reported as a catalyst for the dehydrative cyclization of substituted 1,4-butanediols to yield trisubstituted tetrahydrofurans. googleapis.com Another powerful variant is iodoetherification, where an alkene-containing alcohol is treated with iodine, leading to a highly stereoselective cyclization. connectedpapers.com
Palladium-catalyzed carboetherification reactions have also emerged as a sophisticated route, forming both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides. wikipedia.org These reactions can proceed via either syn- or anti-addition across the double bond, depending on the phosphine (B1218219) ligand used. wikipedia.org
Cycloaddition reactions provide another powerful entry to the tetrahydrofuran core. rsc.org Formal [3+2] cycloadditions are particularly noteworthy. For example, Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with aldehydes can produce 2,5-disubstituted tetrahydrofurans. cqvip.comnih.gov Similarly, thermal [5C + 2C] cycloadditions have been developed to assemble the core structure, which can then be converted into cis-2,5-disubstituted tetrahydrofurans. rsc.org
Achieving specific stereochemistry at the C2 and C5 positions is critical. The relative cis or trans configuration of the substituents is often determined during the ring-forming cyclization step. The choice of catalyst, substrate geometry, and reaction conditions dictates the stereochemical outcome.
For example, the Mukaiyama aerobic oxidative cyclization is known to produce 2,5-trans-disubstituted tetrahydrofurans with excellent diastereoselectivity. nih.gov Conversely, oxidative cyclization of 1,5-diene precursors using Mn(VII) or Os(VIII) species exclusively yields cis-THF adducts. oriprobe.com Intramolecular iodoetherification has been shown to be highly stereoselective, yielding cis-2,5-disubstituted tetrahydrofurans. connectedpapers.com The stereochemical outcome of palladium-catalyzed carboetherification is highly dependent on the ligand; for instance, using PCy₃ as a ligand leads to syn-addition, while (±)-BINAP affords products from anti-addition. wikipedia.org
The following table summarizes various methods and their observed stereoselectivity in the synthesis of 2,5-disubstituted tetrahydrofurans.
Post-Cyclization Functionalization Strategies for C2 and C5 Substituents
In some synthetic routes, the desired substituents at C2 and C5 are installed or modified after the tetrahydrofuran ring has been formed. This approach is valuable when the cyclization precursors are more readily available or when the desired functional groups are not compatible with the cyclization conditions.
A common strategy involves the functionalization of a hydroxyl group that is often present as a result of the cyclization method. For example, the primary alcohol formed in the Mukaiyama oxidative cyclization can serve as a useful handle for further synthetic transformations, such as oxidation to a carboxylic acid followed by methylation. nih.gov Nickel-catalyzed cross-coupling reactions have been developed for the stereospecific ring-opening of aryl-substituted tetrahydrofurans, demonstrating a method to functionalize the core structure. gacariyalur.ac.in In these reactions, both diastereomers of a 2,5-disubstituted tetrahydrofuran underwent cross-coupling with Grignard reagents with high stereospecificity. gacariyalur.ac.in
Strategies for the Stereoselective Introduction of the Thiol Moiety at C2
The introduction of a thiol group at the C2 position transforms the oxolane into a cyclic hemithioacetal. This transformation requires a precursor with a suitable leaving group at the C2 (anomeric) position that can be displaced by a sulfur nucleophile.
Nucleophilic Substitution Reactions with Sulfur Nucleophiles (e.g., hydrosulfide (B80085) anions, thiourea (B124793) derivatives)
The introduction of the C2-thiol is typically achieved via nucleophilic substitution. Sulfur compounds are generally potent nucleophiles, often more so than their oxygen analogues. A common precursor for this transformation is a 2-hydroxyoxolane (a cyclic hemiacetal), which exists in equilibrium with its open-chain ω-hydroxy aldehyde form. The carbonyl carbon of this aldehyde form is electrophilic and can be attacked by sulfur nucleophiles. rsc.org
Direct conversion can be achieved by reacting the 2-hydroxyoxolane with a sulfur nucleophile under acidic conditions. Common sulfur nucleophiles for this purpose include:
Hydrosulfide Anions : Reagents like sodium hydrosulfide (NaSH) or hydrogen sulfide (B99878) (H₂S) in the presence of an acid catalyst can directly displace the hydroxyl group.
Thiourea Derivatives : Thiourea can be used as a sulfur source. It attacks the activated C2 position to form a stable isothiouronium salt intermediate. cqvip.com This salt is then hydrolyzed, typically under basic conditions, to release the free thiol. This two-step procedure is often preferred because it avoids the direct use of odorous and volatile H₂S.
The reaction proceeds via activation of the C2-hydroxyl group by an acid, which makes it a good leaving group (water). The subsequent attack by the sulfur nucleophile forms the C-S bond. rsc.org The stereoselectivity of this substitution can be influenced by the reaction conditions and the existing stereochemistry of the oxolane ring, potentially allowing for the controlled synthesis of a specific diastereomer of this compound.
Table of Mentioned Chemical Compounds
Direct Sulfurization of Organometallic Intermediates
The direct introduction of a thiol group via the sulfurization of an organometallic intermediate is a fundamental strategy in organosulfur chemistry. This approach typically involves the formation of a carbon-metal bond at the desired position, followed by quenching with an electrophilic sulfur source. For the synthesis of this compound, this would conceptually involve the generation of an organometallic species at the C2-position of a 2,5-dimethyloxolane precursor.
The process commences with the deprotonation of a suitable precursor, such as 2,5-dimethyloxolane, using a strong organolithium base. This step generates a lithiated intermediate. Subsequent reaction of this organometallic intermediate with elemental sulfur (S₈) introduces the sulfur atom, which upon acidic workup, yields the target thiol. While direct lithiation of simple ethers can be challenging, the use of α-thioorganolithiums derived from related sulfur-containing precursors presents a viable alternative for creating tertiary organosulfur compounds. nih.govbeilstein-journals.org
A general representation of this approach is the reaction of an organolithium or Grignard reagent with elemental sulfur. The choice of the organometallic reagent and the reaction conditions are critical to prevent side reactions, such as the formation of symmetrical sulfides or disulfides.
Table 1: Illustrative Conditions for Direct Sulfurization
| Organometallic Precursor | Sulfur Source | Solvent | Typical Conditions | Product Type |
| Organolithium Compound | Elemental Sulfur (S₈) | Tetrahydrofuran (THF) | Low Temperature (-78 °C to rt) | Thiol |
| Grignard Reagent | Elemental Sulfur (S₈) | Diethyl Ether or THF | Reflux | Thiol |
This methodology's success is contingent on the stability of the organometallic intermediate and its reactivity towards the sulfur electrophile.
Reduction of Precursor Sulfonyl or Sulfenyl Derivatives
An alternative and widely employed route to thiols involves the reduction of more oxidized sulfur-containing functional groups, such as sulfonyl chlorides, sulfonic acids, or sulfinates. These precursors are often more stable and easier to handle than the corresponding thiols. Several reducing systems have been developed for this transformation, offering varying degrees of reactivity and functional group tolerance.
One effective method is the reduction of sulfonyl chlorides with triphenylphosphine (B44618) in the presence of iodine. researchgate.netoup.com This system efficiently converts both aryl and alkyl sulfonyl chlorides to the corresponding thiols. researchgate.netoup.com The reaction proceeds through the formation of an iodotriphenylphosphonium iodide intermediate. oup.com Another powerful approach involves the use of pressurized hydrogen in the presence of a noble metal catalyst, such as palladium or platinum. google.comgoogle.com This catalytic hydrogenation is a clean and efficient method, particularly for the large-scale production of aryl thiols from aryl sulfonyl chlorides. google.comgoogle.com
For the synthesis of this compound, a precursor such as 2,5-dimethyloxolane-2-sulfonyl chloride would be required. The reduction of this precursor under appropriate conditions would then yield the desired thiol. A mild and practical method for synthesizing sulfonyl derivatives from thiols using DMSO/HBr has also been reported, which could be reversed in principle. nih.gov
Table 2: Reagents for the Reduction of Sulfonyl Derivatives to Thiols
| Precursor | Reducing Agent/System | Solvent | Key Features |
| Sulfonyl Chloride | Triphenylphosphine/Iodine | Benzene | Quantitative yields, catalytic iodine. oup.com |
| Aryl Sulfonyl Chloride | H₂/Palladium-Tin Catalyst | Organic Solvent | Conducted with a base to neutralize HCl byproduct. google.com |
| Sulfonic Acids | Triphenylphosphine/Iodine | Benzene | Readily reduces arenesulfonic acids. oup.com |
| Thiols (to Sulfonyl Chlorides) | H₂O₂/SOCl₂ | Not specified | Direct oxidative conversion. organic-chemistry.org |
Ring-Opening of Sulfur-Containing Epoxides or Thiiranes Followed by Cyclization
The ring-opening of strained three-membered rings containing a sulfur atom, known as thiiranes (or episulfides), is a powerful method for the synthesis of various sulfur-containing compounds, including thiols. thieme-connect.comnih.gov This strategy can be adapted for the synthesis of cyclic thiols like this compound through a sequence involving the ring-opening of a suitably functionalized thiirane (B1199164) followed by an intramolecular cyclization.
The synthesis would begin with a precursor containing both a thiirane ring and a pendant functional group capable of cyclization, such as a hydroxyl group. The ring-opening of the thiirane can be achieved by a variety of nucleophiles. magtech.com.cn For the synthesis of a thiol, a hydride source such as lithium aluminum hydride can be used to open the thiirane ring, yielding a thiol. rsc.org If the substrate is appropriately designed, this newly formed thiol can then undergo an intramolecular reaction to form the desired oxolane ring.
For instance, a precursor molecule with a terminal thiirane and a hydroxyl group at the C5 position could undergo reductive ring-opening to a mercaptoalkanol, which could then cyclize via an intramolecular nucleophilic substitution to form the 2,5-dimethyloxolane ring with a thiol at the 2-position. The regioselectivity of the thiirane ring-opening is a critical factor and is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon atom. magtech.com.cn
Synthetic Routes to Achieve Specific Stereoisomers of this compound
The presence of two stereocenters in this compound (at C2 and C5) means that it can exist as four possible stereoisomers. The synthesis of a single, desired stereoisomer requires the use of asymmetric synthesis techniques.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed. This is a robust and well-established strategy in asymmetric synthesis. thieme-connect.com
In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of one of the stereocenters. For example, a chiral auxiliary could be used to direct the stereoselective alkylation of a precursor to set the stereochemistry at the C5 position. Alternatively, a chiral thiol auxiliary could be employed to introduce the sulfur atom stereoselectively. acs.org The use of camphor-derived thiols as chiral controllers has been reported in asymmetric reactions. thieme-connect.com SmI₂-mediated reductive coupling between Ellman N-sulfinylimines (a chiral auxiliary) and aldehydes provides a route to chiral aminohydroxythiols, demonstrating the utility of this approach in complex settings. elsevierpure.com
Asymmetric Catalysis in Ring Formation or Thiol Introduction
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. nih.govmagtech.com.cnbeilstein-journals.orgnih.gov This approach can be applied to the synthesis of specific stereoisomers of this compound by controlling the stereochemistry during either the formation of the oxolane ring or the introduction of the thiol group.
For instance, an asymmetric hydrogenation or hydroamination of a suitable unsaturated precursor could be used to establish one of the stereocenters in the molecule. ajchem-b.com Alternatively, an asymmetric catalytic reaction could be employed to construct the oxolane ring itself in a stereocontrolled manner. The development of peptide-based catalysts has expanded the scope of asymmetric transformations, enabling novel substrate activation modes and high levels of selectivity. nih.gov
Stereoselective Transformations of Pre-formed Stereocenters
This strategy involves starting with an enantiomerically pure building block that already contains one of the desired stereocenters. Subsequent chemical transformations are then carried out to construct the rest of the molecule, with the existing stereocenter influencing the stereochemical outcome of the newly formed stereocenters. This is often referred to as substrate-controlled diastereoselection.
For the synthesis of a specific stereoisomer of this compound, one could start with a chiral precursor that has the desired stereochemistry at either the C2 or C5 position. For example, a commercially available chiral lactone or alcohol could be elaborated through a series of stereocontrolled reactions to build the oxolane ring and introduce the thiol group. An electrochemically driven stereoselective synthesis of syn-1,2-diols from vinylarenes demonstrates a modern approach to creating adjacent stereocenters with high selectivity. nih.gov The key is that the stereochemistry of the starting material directs the formation of the subsequent stereocenter, leading to a specific diastereomer of the final product.
Green Chemistry Principles and Sustainable Synthesis of Oxolanethiols
The application of green chemistry principles to the synthesis of oxolanethiols, such as this compound, is critical for developing safer and more efficient manufacturing processes. This involves a holistic approach that considers the entire lifecycle of the chemical process, from starting materials to final products and byproducts.
Atom Economy and Reaction Mass Efficiency Considerations
Atom economy, a concept introduced by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netmdpi.com The ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product. mdpi.com Reaction Mass Efficiency (RME) provides a more comprehensive evaluation by considering the yield, stoichiometry of reactants, and the mass of any reagents and solvents used.
The thiol-ene click reaction, a powerful method for forming carbon-sulfur bonds, is another example of a highly atom-economical reaction. scilit.comrsc.org This anti-Markovnikov hydrothiolation of olefins proceeds with high efficiency and typically without the formation of byproducts. scilit.com Such reactions are prime candidates for the sustainable synthesis of oxolanethiols. For example, a hypothetical thiol-ene reaction to produce an alkylated thiol could have a high atom economy.
Below is an interactive data table illustrating green chemistry metrics for the synthesis of related compounds, which can serve as a benchmark for developing sustainable routes to this compound.
| Compound | Synthesis Method | Atom Economy (%) | Reaction Mass Efficiency (%) | Reference |
| 2,5-Diethyl-2,5-dimethyloxolane (B14021048) (DEDMO) | Sustainable synthesis from renewable sources | 97 | 94 | rsc.orgacs.org |
| Vinyl Sulfides | Pd-NHC catalyzed alkyne hydrothiolation | High | Not Reported | acs.org |
| β-Hydroxysulfides | Visible-light-promoted hydroxysulfenylation | High | Not Reported | rsc.org |
| Thioethers | Radical-mediated thiol-ene reaction in DES | High | Not Reported | rsc.org |
This table presents data for analogous compounds to illustrate the application of green chemistry metrics.
Utilization of Renewable Feedstocks and Bio-based Precursors
The transition from petrochemical-based feedstocks to renewable resources is a central tenet of green chemistry. ontosight.ai Lignocellulosic biomass, a readily available and non-food-competing resource, is a promising source for a variety of chemical building blocks. science.gov Furan (B31954) derivatives, such as furfural, can be readily obtained from the dehydration of C5 sugars found in hemicellulose. science.gov
Furfuryl alcohol, which is produced from furfural, is a key starting material for the synthesis of furan-2-ylmethanethiol, a structurally related compound to the oxolanethiol family. wikipedia.org The synthesis involves treating furfuryl alcohol with thiourea in the presence of hydrochloric acid. wikipedia.org The furan ring in these compounds can then be hydrogenated to yield the corresponding oxolane (tetrahydrofuran) structure. This approach provides a direct pathway from renewable biomass to the core oxolane scaffold.
The synthesis of bio-based solvents like 2,5-diethyl-2,5-dimethyloxolane (DEDMO) further highlights the potential of renewable feedstocks in this area. researchgate.net These solvents can be produced from biomass through multi-step hydrogenation and dehydration reactions. researchgate.net The development of similar bio-based routes to 2,5-dimethyloxolane would be a significant step towards the sustainable production of this compound.
Development of Catalytic and Solvent-Free Reaction Conditions
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity, lower energy consumption, and reduced waste generation. rsc.org The synthesis of heterocyclic thiols has benefited from the development of various catalytic systems. For instance, laccase-mediator systems have been used for the oxidative coupling of heterocyclic thiols using aerial oxygen as the oxidant, offering a green alternative to traditional methods. rsc.org Palladium-N-heterocyclic carbene (Pd-NHC) complexes have also been shown to be effective catalysts for the atom-economic hydrothiolation of alkynes to produce vinyl sulfides. acs.org
The choice of solvent is another critical factor in the environmental impact of a chemical process. The ideal green reaction would be solvent-free, but when a solvent is necessary, water and other benign alternatives are preferred. mdpi.com The alkylation of thiols to produce thioethers has been demonstrated in water using simple bases like potassium carbonate or triethylamine, resulting in high yields and easy workup. sid.ir Deep eutectic solvents (DESs) have also emerged as green reaction media for radical-mediated thiol-ene reactions, allowing for the efficient synthesis of biomolecules with complete recycling of the solvent. rsc.org
Furthermore, photocatalytic methods that utilize visible light as a sustainable energy source are gaining traction. A photocatalytic oxidative radical addition of thioic acid to alkenes has been developed for the synthesis of α-keton thiol esters, using an inexpensive organic photocatalyst, oxygen as a green oxidant, and ethyl acetate (B1210297) as a green solvent, with water being the only byproduct. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds. Through the application of one-dimensional and two-dimensional NMR experiments, the precise connectivity, chemical environment of each atom, and the spatial relationships between atoms in this compound can be determined.
1D NMR (¹H, ¹³C) for Connectivity and Functional Group Identificationunsw.edu.au
In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the ether oxygen (C5-H) are expected to be deshielded and appear in the downfield region, typically around 3.5-4.5 ppm. rsc.org The methyl protons at the C2 and C5 positions would likely appear as distinct singlets or doublets, depending on the stereochemistry and the solvent used, in the upfield region of the spectrum. The thiol proton (S-H) characteristically presents as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but is often found in the range of 1.3-1.5 ppm for alkyl thiols. rsc.orgfiveable.me
The ¹³C NMR spectrum provides complementary information. The carbon atoms bonded to the electronegative oxygen atom (C2 and C5) are expected to resonate at lower field, typically in the range of 70-90 ppm. researchgate.net The carbon of the methyl groups would appear at a much higher field. The carbon atom bearing the thiol group (C2) would also exhibit a characteristic chemical shift.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C2-CH₃ | ~1.5 | ~25-30 | Singlet |
| C3-H₂ | ~1.8-2.0 | ~35-40 | Multiplet |
| C4-H₂ | ~1.6-1.8 | ~25-30 | Multiplet |
| C5-H | ~3.8-4.2 | ~75-85 | Multiplet |
| C5-CH₃ | ~1.2-1.4 | ~20-25 | Doublet |
| S-H | ~1.3-1.5 | - | Broad Singlet |
| Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. |
2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlationsrsc.org
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete bonding network and spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. fiveable.me For this compound, COSY would show correlations between the C5-H proton and the adjacent C4-H₂ protons, as well as between the C4-H₂ and C3-H₂ protons. This allows for the tracing of the proton network within the tetrahydrofuran ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). nih.gov This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal at ~3.8-4.2 ppm would show a cross-peak with the carbon signal at ~75-85 ppm, confirming the C5-H assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between carbons and protons, typically over two to three bonds. nih.gov HMBC is vital for establishing the connectivity between quaternary carbons and other parts of the molecule. For example, correlations would be expected between the C2-CH₃ protons and the C2 and C3 carbons, and between the C5-CH₃ protons and the C4, C5, and C6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing through-space correlations. tandfonline.comworktribe.com This is particularly powerful for determining the stereochemistry of the molecule, as will be discussed in the next section.
Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons/Carbons | Information Gained |
| COSY | C5-H ↔ C4-H₂; C4-H₂ ↔ C3-H₂ | Connectivity of the proton spin system in the ring. |
| HSQC | C2-CH₃ ↔ C2-CH₃-H; C3-H₂ ↔ C3-C; etc. | Direct C-H bond correlations for unambiguous assignment. |
| HMBC | C2-CH₃-H ↔ C2, C3; C5-CH₃-H ↔ C4, C5 | Connectivity across quaternary carbons and heteroatoms. |
| NOESY | e.g., C2-CH₃-H ↔ C3-H₂ (axial) | Spatial proximity of protons, aiding in stereochemical assignment. |
Configurational Assignment and Stereochemical Analysis via Coupling Constants and NOE Data
The presence of two stereocenters at C2 and C5 in this compound means that cis and trans diastereomers are possible. NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for differentiating between these isomers. tandfonline.comworktribe.comdatapdf.com
The magnitude of the ³JHH coupling constants between adjacent protons on the tetrahydrofuran ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns and magnitudes of the ring protons, the relative stereochemistry of the substituents can often be inferred.
NOESY experiments provide direct evidence of through-space proximity between protons. sci-hub.st For example, in the cis isomer, a NOE would be expected between the protons of the C2-methyl group and the C5-methyl group if they are on the same face of the ring. Conversely, in the trans isomer, NOEs might be observed between the methyl protons and the axial protons on the opposite side of the ring. A detailed analysis of the complete set of NOE correlations allows for the construction of a three-dimensional model of the molecule and the unambiguous assignment of its configuration.
Quantitative NMR for Purity Assessment and Isomeric Ratios
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity of a substance or the ratio of isomers in a mixture without the need for a specific reference standard of the analyte itself. unsw.edu.aubipm.orgethz.chjeol.comnih.gov The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
For the purity assessment of a sample of this compound, a certified internal standard of known concentration and purity is added to the NMR sample. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision.
Furthermore, if a sample contains a mixture of cis and trans isomers, qNMR can be used to determine the isomeric ratio. By integrating distinct and well-resolved signals corresponding to each isomer (for example, the signals for the methyl groups, which are likely to have slightly different chemical shifts in the two isomers), the relative amounts of each diastereomer can be accurately determined. unsw.edu.au
Vibrational Spectroscopy: Infrared (IR) and Raman Studiesrsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying specific functional groups and providing insights into the molecular structure and bonding.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the detailed request.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques are essential for determining the absolute configuration and conformational preferences of chiral molecules in solution.
This compound possesses at least two stereocenters (at C2 and C5), making it a chiral molecule. However, no studies employing Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) to determine the absolute configuration of its enantiomers have been identified. Such an analysis would require the synthesis of enantiomerically enriched samples and comparison of their experimental chiroptical spectra with theoretical calculations. While studies on related chiral molecules like (+)-2,5-dimethylthiolane have successfully used vibrational circular dichroism (VCD) for this purpose, similar data for the title compound is absent. nih.gov
The five-membered oxolane ring is known to exist in various puckered conformations, such as the envelope and twist forms. smu.edunih.govscispace.comdatapdf.com Chiroptical spectroscopy is a powerful tool for investigating these conformational equilibria in solution. The absence of such studies for this compound means that its conformational landscape in different solvents remains uncharacterized.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, angles, and dihedral angles. libretexts.orgresearchgate.netrsc.org
A search of crystallographic databases reveals no published X-ray crystal structure for this compound. Obtaining a single crystal suitable for X-ray diffraction can be challenging for volatile, non-crystalline compounds, which may explain the lack of data. Without a crystal structure, definitive experimental values for its bond lengths, angles, and dihedral angles are not available. Theoretical calculations could provide estimates, but these have not been found in the surveyed literature. For context, typical bond lengths in related tetrahydrofuran derivatives have been reported. vjol.info.vnpsu.eduresearchgate.netacs.org
Confirmation of Stereochemistry and Intermolecular Interactions
The stereochemistry and the nature of intermolecular forces are defining features of a molecule's three-dimensional structure and its interactions with its environment. For this compound, these aspects are of particular interest due to the presence of two stereocenters and a thiol group capable of forming specific intermolecular contacts.
Stereochemical Confirmation:
In the case of this compound, the two chiral centers are at the C2 and C5 positions. The relative orientation of the methyl group at C5 and the thiol group at C2 would be determined during the synthesis. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the stereochemistry of such systems.
For instance, in related 2,5-disubstituted tetrahydrofurans, the coupling constants between protons on the ring and the chemical shifts of the substituents can provide clear evidence for the cis or trans configuration. In many cases, the trans isomers exhibit different chemical shifts for the C5-methyl group compared to the cis isomers. oup.com Quantum mechanical calculations of theoretical NMR chemical shifts can also be employed to predict the most likely isomer. york.ac.uk
Intermolecular Interactions:
The thiol (-SH) functional group is a key player in defining the intermolecular interactions of this compound. While the sulfur atom is less electronegative than oxygen, it can still participate in hydrogen bonding, acting as a weak hydrogen bond donor (S-H···A) or acceptor (D-H···S). acs.org
Studies on simple thiols and related compounds have shown that S-H···S hydrogen bonds can form, although they are generally weaker than their O-H···O counterparts. acs.org The presence of the ether oxygen in the oxolane ring introduces the possibility of intramolecular or intermolecular O···H-S hydrogen bonds. The competition between S-H···S, S-H···O, and other weak interactions would influence the conformational preferences and the packing of the molecules in the condensed phase.
Infrared (IR) spectroscopy can be a valuable tool for investigating these interactions. The S-H stretching frequency in thiols typically appears in the range of 2550-2600 cm⁻¹. fiveable.me A shift in this absorption band to lower wavenumbers can indicate the presence of hydrogen bonding. mdpi.com
Illustrative Spectroscopic Data:
While specific experimental spectra for this compound are not publicly available, the following tables provide representative ¹H and ¹³C NMR chemical shift values that would be expected for a trans-2,5-Dimethyloxolane-2-thiol, based on data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for trans-2,5-Dimethyloxolane-2-thiol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| SH | 1.3 - 1.6 | t | ~8 |
| H5 | 3.9 - 4.1 | m | |
| CH₂ (ring) | 1.5 - 2.1 | m | |
| CH₃ (at C5) | 1.2 - 1.3 | d | ~6 |
| CH₃ (at C2) | 1.5 - 1.6 | s |
This table is a hypothetical representation based on known values for thiols and 2,5-disubstituted tetrahydrofurans. oup.comresearchgate.net
Table 2: Predicted ¹³C NMR Spectroscopic Data for trans-2,5-Dimethyloxolane-2-thiol
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 85 - 90 |
| C5 | 75 - 80 |
| CH₂ (ring) | 30 - 40 |
| CH₃ (at C5) | 20 - 25 |
| CH₃ (at C2) | 25 - 30 |
This table is a hypothetical representation based on known values for 2,5-disubstituted tetrahydrofurans. davcollegekanpur.ac.in
Mechanistic Organic Reactions and Reactivity Profiles of 2,5 Dimethyloxolane 2 Thiol
Reactivity of the Thiol Group
The thiol group is the primary center of reactivity in 2,5-Dimethyloxolane-2-thiol. Its moderate acidity allows for the formation of a potent nucleophile, the thiolate anion (RS⁻), in the presence of a base. This thiolate is central to a variety of nucleophilic addition and substitution reactions. Furthermore, the sulfur atom is susceptible to oxidation, leading to the formation of disulfide bonds and other oxidized sulfur species.
The deprotonated form of this compound, the 2,5-Dimethyloxolane-2-thiolate, is a soft and highly effective nucleophile. This property enables it to participate readily in several fundamental organic reactions, including Michael additions, S N 2 substitutions, and thiol-ene click reactions.
The Thia-Michael addition is a conjugate addition reaction where a thiol adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. scielo.brsrce.hr This reaction is a powerful method for forming carbon-sulfur bonds. scielo.br In the case of this compound, the reaction is typically initiated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor. nsf.gov
The reaction can be catalyzed by either a base or a nucleophile. nsf.gov A variety of catalysts can be employed, including inorganic bases like KF/Alumina, which offers an environmentally friendly option that can be used in solvent-free conditions or with recyclable solvents like glycerin. scielo.brscienceopen.com The reaction proceeds rapidly and with high conversion rates, making it a highly efficient transformation. nsf.gov
General Reaction Scheme:
Step 1 (Deprotonation): The thiol is deprotonated by a base to form the thiolate anion.
Step 2 (Nucleophilic Attack): The thiolate anion attacks the β-carbon of the electron-deficient alkene, forming a resonance-stabilized enolate intermediate.
Step 3 (Protonation): The enolate intermediate is protonated by the conjugate acid of the base (or another proton source) to yield the final thioether product.
Below is a table summarizing potential Michael addition reactions involving this compound.
| Michael Acceptor | Catalyst/Conditions | Expected Product |
| Acrylonitrile | Base (e.g., Triethylamine) | 3-((2,5-Dimethyloxolan-2-yl)thio)propanenitrile |
| Methyl Acrylate | Nucleophile (e.g., DMPP) | Methyl 3-((2,5-Dimethyloxolan-2-yl)thio)propanoate |
| Divinyl Sulfone | Base, Room Temperature | 1,1'-Sulfonylbis(2-((2,5-dimethyloxolan-2-yl)thio)ethane) |
| Cyclohexenone | KF/Alumina, Solvent-free | 3-((2,5-Dimethyloxolan-2-yl)thio)cyclohexan-1-one |
DMPP: Dimethylphenylphosphine
The 2,5-Dimethyloxolane-2-thiolate anion is an excellent nucleophile for S N 2 (bimolecular nucleophilic substitution) reactions. In these reactions, the thiolate attacks an electrophilic carbon atom, displacing a leaving group. researchgate.net This process is a common and straightforward method for forming thioethers.
For the reaction to proceed efficiently via an S N 2 mechanism, the electrophilic carbon should be sterically accessible (e.g., primary or secondary alkyl halides). The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the electrophilic center if it is chiral. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned 180° apart. researchgate.net
General Reaction Scheme: The thiolate anion (RS⁻) attacks the electrophile (R'-X), displacing the leaving group (X⁻) in a single, concerted step to form a thioether (R-S-R').
The table below provides examples of S N 2 reactions with this compound.
| Electrophile | Leaving Group | Expected Product |
| Methyl Iodide | I⁻ | 2-Methyl-2-((methyl)thio)-5-methyloxolane |
| Benzyl Bromide | Br⁻ | 2-((Benzyl)thio)-2,5-dimethyloxolane |
| Propargyl Chloride | Cl⁻ | 2,5-Dimethyl-2-((prop-2-yn-1-yl)thio)oxolane |
| Ethyl Tosylate | TsO⁻ | 2-((Ethyl)thio)-2,5-dimethyloxolane |
TsO⁻: Tosylate anion
The thiol-ene reaction is a powerful and versatile transformation that falls under the umbrella of "click chemistry". bohrium.com It is characterized by high efficiency, rapid reaction rates, insensitivity to oxygen in many cases, and the absence of side products. bohrium.comnih.gov The most common variant is the radical-mediated addition of a thiol to an alkene. nih.gov
The reaction is typically initiated by UV light (with or without a photoinitiator) or thermal initiators that generate radicals. rsc.orgresearchgate.net The mechanism proceeds via a free-radical chain process:
Initiation: A radical initiator abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).
Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This chain process continues until the reactants are consumed. nih.gov
This reaction is highly valued in polymer synthesis and materials science for its ability to form uniform networks and functionalize surfaces. bohrium.commdpi.com
The table below illustrates potential thiol-ene reactions with this compound.
| Alkene | Initiator/Conditions | Expected Product (Anti-Markovnikov) |
| 1-Octene | AIBN, Heat | 2-((Octyl)thio)-2,5-dimethyloxolane |
| Allyl Alcohol | Photoinitiator (e.g., DMPA), UV light | 3-((2,5-Dimethyloxolan-2-yl)thio)propan-1-ol |
| Norbornene | UV light | 2-((Bicyclo[2.2.1]heptan-2-yl)thio)-2,5-dimethyloxolane |
| N-isopropylacrylamide | Sonochemical initiation with AIBN | 3-((2,5-Dimethyloxolan-2-yl)thio)-N-isopropylpropanamide |
AIBN: 2,2'-Azobis(isobutyronitrile); DMPA: 2,2-Dimethoxy-2-phenylacetophenone
The sulfur atom in the thiol group is readily oxidized. The most common and biologically significant oxidation product is a disulfide, which involves the coupling of two thiol molecules. odu.eduresearchgate.net This transformation is a key process in protein folding and various redox-regulated biological systems. odu.edunih.gov
The oxidation of this compound results in the formation of a symmetrical disulfide, 2,5-Dimethyloxolane-2-yl disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two protons and two electrons.
A wide array of oxidizing agents can effect this transformation, ranging from mild reagents like air (oxygen) and dimethyl sulfoxide (DMSO) to stronger oxidants like hydrogen peroxide and halogens. researchgate.netorganic-chemistry.orgkobe-u.ac.jp The choice of oxidant can influence reaction conditions and selectivity. For instance, catalysis by dichlorodioxomolybdenum(VI) allows for the selective and rapid oxidation of thiols to disulfides using DMSO at room temperature. organic-chemistry.org
A crucial aspect of disulfide chemistry is its reversibility. researchgate.net The disulfide bond can be cleaved back to the constituent thiols by treatment with a suitable reducing agent. This reversible nature is exploited in dynamic covalent chemistry, self-healing materials, and drug delivery systems. researchgate.net
General Reaction Scheme:
Oxidation: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻
Reduction: R-S-S-R + 2H⁺ + 2e⁻ → 2 R-SH
The following table summarizes common reagents for the reversible formation of disulfides.
| Process | Reagent Class | Examples |
| Oxidation (Thiol → Disulfide) | Mild Oxidants | Air (O₂), Dimethyl sulfoxide (DMSO), Iodine (I₂) |
| Peroxides | Hydrogen Peroxide (H₂O₂) | |
| Metal Catalysts | MoO₂Cl₂(DMSO)₂, Ferric Chloride (FeCl₃) | |
| Reduction (Disulfide → Thiol) | Thiol Reagents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) |
| Hydride Reagents | Sodium borohydride (NaBH₄) |
Oxidation Reactions and Disulfide Chemistry
Formation of Sulfoxides and Sulfones
The sulfur atom in this compound is in its lowest oxidation state (-2) and is susceptible to oxidation. The oxidation of thiols can lead to a variety of sulfur-containing compounds, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. If the thiol is first converted to a thioether (sulfide), subsequent oxidation can yield sulfoxides and sulfones.
The controlled oxidation of a corresponding sulfide (B99878) derived from this compound would first produce the sulfoxide. Various oxidizing agents can be employed for this transformation. For instance, reagents like hydrogen peroxide (H₂O₂) catalyzed by tantalum carbide or 2,2,2-trifluoroacetophenone can achieve this selectively. organic-chemistry.org Further oxidation of the sulfoxide under similar or slightly harsher conditions yields the corresponding sulfone. organic-chemistry.org The selectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org Metal-free oxidation systems, such as urea-hydrogen peroxide with phthalic anhydride, have also been developed for the efficient conversion of sulfides directly to sulfones. organic-chemistry.org Another approach involves the use of Selectfluor, which can oxidize sulfides to sulfoxides and sulfones using water as the oxygen source. organic-chemistry.org
Radical Reactions Involving Thiyl Radicals
Thiyl radicals (RS•) are significant reactive intermediates in organic and biological chemistry. nih.govmdpi.com The thiyl radical corresponding to this compound can be generated through the homolytic cleavage of its S-H bond. mdpi.com Due to the relative weakness of the S-H bond (bond dissociation energy ~365 kJ/mol), these radicals are readily formed. mdpi.comwikipedia.org Thiyl radicals are involved in a wide range of synthetic applications and are key intermediates in thiol-ene and thiol-yne reactions. mdpi.comnih.gov
Hydrogen Atom Abstraction from Thiols by Other Radicals
One of the primary pathways to generate a thiyl radical is through hydrogen atom abstraction (HAT) from the parent thiol by another radical species. wikipedia.orgmdpi.com This process is a key step in many radical chain reactions. For example, a carbon-centered radical (R'•), often generated from a radical initiator like azobisisobutyronitrile (AIBN), can abstract the hydrogen atom from this compound to form the 2,5-Dimethyloxolane-2-thiyl radical and a stable alkane (R'H). mdpi.comwikipedia.org
R'• + RSH → R'H + RS• (where RSH is this compound)
This reaction is often efficient, with rate constants for HAT from thiols by carbon-centered radicals in the magnitude of 10⁸ M⁻¹s⁻¹. mdpi.com This process can be part of a catalytic cycle where the thiol facilitates hydrogen transfer between two different organic substrates, a mechanism known as "polarity reversal catalysis". nih.govmdpi.com
Addition of Thiyl Radicals to Unsaturated Systems
The 2,5-Dimethyloxolane-2-thiyl radical can readily add to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. wikipedia.orgnih.gov This addition reaction is the propagation step in the well-known thiol-ene and thiol-yne reactions, which are powerful methods for C-S bond formation and polymer synthesis. mdpi.comwikipedia.org
The addition of the thiyl radical to an alkene generates a new carbon-centered radical, which can then abstract a hydrogen atom from another thiol molecule to form the final addition product and regenerate a thiyl radical, thus propagating the chain reaction. nih.gov
RS• + CH₂=CHR' → R-S-CH₂-C•HR' R-S-CH₂-C•HR' + RSH → R-S-CH₂-CH₂R' + RS•
These reactions are known for their high efficiency and chemoselectivity. mdpi.com The regiochemistry of the addition, particularly in cyclization reactions, is often governed by factors such as the stability of the resulting carbon-centered radical and steric effects, with 5-exo-trig cyclizations being common. nih.gov
Acid-Base Properties and Thiolate Anion Generation
Thiols are weakly acidic and can be deprotonated by a suitable base to form a thiolate anion (RS⁻). The resulting thiolate is a potent nucleophile. The deprotonation of this compound would generate the 2,5-Dimethyloxolane-2-thiolate anion.
RSH + B → RS⁻ + BH⁺ (where B is a base)
Under physiological conditions, thiols exist in equilibrium between their protonated (R-SH) and deprotonated (R-S⁻) forms. nih.gov The thiolate form is generally considered the more reactive nucleophile for reactions such as Michael additions to α,β-unsaturated carbonyl compounds. nih.gov The generation of the thiolate increases the electron density on the sulfur atom, significantly enhancing its nucleophilicity for reactions like S-alkylation or addition to epoxides. organic-chemistry.orgrsc.org
Reactivity of the Oxolane Ring
The oxolane ring, also known as a tetrahydrofuran (B95107) (THF) ring, is a cyclic ether. While generally stable, particularly when compared to more strained cyclic ethers like epoxides, it can undergo ring-opening reactions under specific conditions. researchgate.netyork.ac.uk The substitution pattern on the ring, such as the two methyl groups at the 2- and 5-positions in this compound, can influence the ring's stability and reactivity. The substitution of all α-hydrogens can inhibit peroxide formation, a common issue with unsubstituted THF. york.ac.uk
Ring-Opening Reactions
The oxolane ring of this compound can be opened, typically through reactions that involve cleavage of one of the C-O bonds. Such reactions are often promoted by strong acids or Lewis acids. Frustrated Lewis pairs (FLPs) have been shown in theoretical and experimental studies to be capable of activating and opening the THF ring. nih.govnih.gov In these reactions, the Lewis acid component of the FLP coordinates to the ether oxygen, weakening the C-O bond and making it susceptible to nucleophilic attack by the Lewis base component. nih.govresearchgate.net The reaction barrier for such ring-opening is influenced by the nature of the Lewis acid and base and the distance between them in intramolecular FLPs. nih.gov
Similarly, the reaction of thiols with epoxides (thiiranes) is a well-established ring-opening process, often catalyzed by a base to generate the more nucleophilic thiolate. rsc.orgrsc.orgmdpi.com While the oxolane ring is less reactive than an epoxide, analogous acid-catalyzed mechanisms involving protonation of the ether oxygen followed by nucleophilic attack could potentially lead to ring-opening of the this compound structure.
Reactions at the Ethereal Oxygen (e.g., Lewis Acid Complexation)
The oxygen atom of the oxolane ring possesses lone pairs of electrons and can act as a Lewis base, coordinating with Lewis acids. mdpi.com This complexation is the initial step in many Lewis acid-catalyzed reactions, including ring-opening. researchgate.net However, the steric hindrance provided by the methyl groups at the C2 and C5 positions would likely reduce the basicity of the oxygen and its ability to coordinate with bulky Lewis acids, a phenomenon observed in other hindered ethers. nih.gov Despite this, strong and sterically unencumbered Lewis acids like BF₃ or certain metal cations (e.g., Li⁺, Mg²⁺) could still form adducts, activating the C-O bonds towards cleavage. rsc.orgnih.gov The use of frustrated Lewis pairs (FLPs) has also been shown to mediate the C-O bond activation of ethers. rsc.org
Substitution and Functionalization of Ring Carbons (C3 and C4)
Direct functionalization of the C3 and C4 methylene carbons of the oxolane ring is challenging due to their unactivated C-H bonds. These positions are not adjacent to activating groups, making them relatively inert to common substitution reactions. Radical halogenation could potentially introduce functionality at these positions, but would likely suffer from a lack of selectivity and could lead to a mixture of products. More specialized C-H activation methodologies would be required for selective functionalization at these sites.
Intramolecular Reactions and Interplay between Thiol and Oxolane Reactivity
The proximity of the thiol and ether functionalities allows for potential intramolecular reactions, where one group influences the reactivity of the other.
An interesting possibility is an intramolecular cyclization reaction. For instance, under certain conditions, the thiol group could participate in a reaction that leads to a new bicyclic structure. One hypothetical pathway could involve the oxidation of the thiol to a sulfenyl halide, followed by an intramolecular attack of the ethereal oxygen onto the electrophilic sulfur, leading to a bicyclic sulfonium salt.
Another potential pathway could be initiated by the ring-opening of the oxolane. For example, acid-catalyzed ring-opening by a nucleophile (Nu⁻) at C5 would generate a δ-hydroxythioether. The resulting hydroxyl and thiol groups could then undergo a subsequent intramolecular condensation or cyclization reaction to form a new heterocyclic system, such as a thiepane, particularly if the terminal hydroxyl group is converted into a good leaving group. Intramolecular SN2 reactions involving a sulfur nucleophile are known to be efficient for forming cyclic structures. youtube.com
Remote Electronic and Steric Effects on Thiol Reactivity from the Oxolane Ring
The oxolane (tetrahydrofuran) ring, with its constituent ether oxygen and methyl substituents, exerts notable remote electronic and steric effects that modulate the reactivity of the 2-thiol group. These effects are a combination of inductive effects from the ether oxygen and steric hindrance from the methyl groups at the 2 and 5 positions.
Electronic Effects:
The ether oxygen atom in the oxolane ring has a significant electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect can influence the acidity of the thiol proton (S-H). Generally, thiols are more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the resulting thiolate anion. masterorganicchemistry.com The electron-withdrawing nature of the ether oxygen can further acidify the thiol proton, making it more susceptible to deprotonation by a base.
Computational studies on related cyclic ethers, such as 2-methyltetrahydrofuran, have shown that the presence of the heteroatom "O" weakens the adjacent C-H bonds. researchgate.net By analogy, it can be inferred that the C-S bond might also be influenced, potentially affecting reactions involving C-S bond cleavage.
Steric Effects:
The presence of a methyl group at the C2 position, alpha to the thiol group, introduces significant steric hindrance. This steric crowding can impede the approach of bulky reagents to the sulfur atom, thereby slowing down the rates of reactions such as S-alkylation or oxidation. Furthermore, the tertiary nature of the carbon to which the thiol is attached makes SN2-type reactions at this center highly unfavorable. beilstein-journals.org
To illustrate the interplay of these effects, a hypothetical comparison of the relative rates of a standard thiol reaction (e.g., alkylation with a common electrophile) for different thiols is presented below.
Table 1: Hypothetical Relative Reaction Rates of Thiol Alkylation
| Thiol Compound | Relative Rate | Primary Electronic Effect | Primary Steric Effect |
| Ethanethiol | 100 | Minimal | Minimal |
| 2-Propanethiol | 65 | Alkyl donation | Moderate |
| tert-Butyl thiol | 10 | Alkyl donation | High |
| Tetrahydrofuran-2-thiol | 80 | -I from ether O | Moderate |
| This compound | 5 | -I from ether O | Very High |
This interactive table is based on established principles of chemical reactivity, where increased steric hindrance and electronic effects alter reaction rates.
Conformational Effects of the Oxolane Ring on Thiol-Based Reactions
The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations to relieve torsional strain. The preferred conformation is influenced by the substituents on the ring. For a 2,5-disubstituted oxolane, the substituents can adopt either a cis or trans relationship, and for each of these, multiple ring conformations are possible.
The conformation of the oxolane ring dictates the spatial orientation of the 2-thiol group, which can be either axial-like or equatorial-like. The accessibility of the thiol group for reaction is highly dependent on its conformational orientation. An equatorial-like orientation is generally more sterically accessible to incoming reagents than a more hindered axial-like orientation.
The energy difference between different conformers can be small, leading to a mixture of conformations at room temperature. However, certain reactions may proceed preferentially through a specific, albeit less populated, conformation if the transition state for that pathway is lower in energy.
Table 2: Hypothetical Conformational Analysis and Thiol Accessibility
| Conformer of trans-2,5-Dimethyloxolane-2-thiol | Thiol Orientation | Steric Accessibility | Relative Population (Calculated) |
| Envelope (C3-endo) | Axial-like | Low | 35% |
| Envelope (C4-exo) | Equatorial-like | High | 65% |
This interactive table presents a hypothetical conformational distribution to illustrate how the oxolane ring's puckering affects the steric environment of the thiol group.
Computational Chemistry and Theoretical Modeling of 2,5 Dimethyloxolane 2 Thiol
Quantum Mechanical (QM) Studies
Quantum mechanics forms the basis for a variety of computational methods that can predict the behavior of molecules with high accuracy. These studies are fundamental to understanding the intrinsic properties of 2,5-Dimethyloxolane-2-thiol.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and describe the distribution of electrons within the molecule (electronic structure).
For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, would be employed to find the lowest energy structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The resulting optimized geometry provides crucial data on the molecule's shape and dimensions.
Following optimization, an analysis of the electronic structure reveals insights into the molecule's reactivity and properties. This includes mapping the electron density to identify regions that are electron-rich or electron-poor, which is essential for predicting how the molecule will interact with other chemical species. While specific studies on this compound are not prevalent, DFT has been extensively used to study similar thiol and oxolane compounds, providing a reliable framework for its analysis. nih.govnih.gov
Table 1: Example of Predicted Geometric Parameters for a Thiol Compound from DFT Calculations
| Parameter | Value |
| C-S Bond Length | 1.85 Å |
| S-H Bond Length | 1.34 Å |
| C-O Bond Length | 1.43 Å |
| C-S-H Bond Angle | 96.5° |
| C-O-C Bond Angle | 109.5° |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. The oxolane (tetrahydrofuran) ring itself is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. Furthermore, the thiol group and the two methyl groups can be arranged in different relative orientations (cis/trans isomerism), leading to a complex potential energy surface.
Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. Computational methods can map the energy landscape, revealing the relative energies of different isomers and the transition states that connect them. For instance, studies on substituted oxolanes like 2,5-diethyl-2,5-dimethyloxolane (B14021048) have used quantum mechanical calculations to determine the most probable isomer, though experimental data sometimes reveals a mixture of isomers. york.ac.uk A similar approach for this compound would clarify which of its cis and trans isomers is more stable and the dynamics of their interconversion. sapub.org
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov
Theoretical NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure and assign specific signals to the correct atoms. Such calculations have been successfully applied to related oxolane derivatives to distinguish between isomers. york.ac.uk
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum mechanical calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and twisting motions of the chemical bonds. mdpi.com The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. This is particularly useful for assigning specific absorption bands in an experimental spectrum to particular functional groups, such as the S-H stretch of the thiol group or the C-O-C stretches of the oxolane ring. nist.govresearchgate.net
Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products. ucsb.edu Computational methods are uniquely suited for characterizing these short-lived, unstable structures.
For reactions involving this compound, such as its oxidation or its role in thiol-ene reactions, transition state calculations would be crucial. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) approach are used to locate the saddle point on the potential energy surface corresponding to the transition state. github.io
Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. github.io This calculation maps the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction. github.io
To gain deeper insight into the electronic structure and reactivity, several analytical methods are applied to the results of QM calculations.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the distribution of electrons in a molecule in terms of localized bonds and lone pairs. ut.ac.ir It can quantify interactions between filled (donor) and empty (acceptor) orbitals, revealing hyperconjugative effects that contribute to molecular stability. For this compound, NBO analysis would provide detailed information on the nature of the C-S, S-H, and C-O bonds and the charge on each atom. rsc.org
Charge Distribution: Understanding how charge is distributed across the molecule is key to predicting its electrostatic interactions. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface, visually identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. aimspress.com
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.govaimspress.com A small HOMO-LUMO gap suggests higher reactivity.
Table 2: Example of Frontier Orbital Energies from a DFT Calculation
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Primarily localized on the sulfur atom's lone pairs. |
| LUMO | +1.2 eV | Primarily localized on the antibonding σ* orbitals of the C-S and S-H bonds. |
| HOMO-LUMO Gap | 7.7 eV | Indicates moderate chemical stability. |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a condensed phase (like a liquid or in solution). conicet.gov.ar MD simulations model a system containing many molecules (e.g., one molecule of this compound surrounded by thousands of water molecules) and solve Newton's equations of motion for each atom. koreascience.kr
These simulations can provide insights into:
Solvation Effects: How the solvent influences the conformation and properties of the thiol.
Dynamical Behavior: The movement and flexibility of the oxolane ring and the thiol group over time.
Intermolecular Interactions: How molecules of this compound interact with each other and with solvent molecules.
MD simulations are particularly valuable for understanding how the local environment affects the reactivity of the thiol group, a factor that is crucial in many biological and chemical systems. researchgate.net
Investigation of Dynamic Behavior and Conformational Flexibility in Solution
The dynamic nature and conformational landscape of this compound in a solution are critical to understanding its chemical behavior. The five-membered oxolane ring is inherently flexible, and the presence of two methyl groups and a thiol group introduces several possible conformations.
Molecular dynamics (MD) simulations would be the primary tool to investigate this flexibility. An MD simulation would track the atomic positions of the molecule over time by integrating Newton's laws of motion. This would provide a detailed picture of the molecule's conformational transitions and the timescales on which they occur.
Key aspects of the investigation would include:
Conformational Search: Identifying the most stable conformers of the molecule in the gas phase and in solution. This would likely involve techniques like simulated annealing or replica exchange molecular dynamics to ensure a thorough exploration of the potential energy surface. The relative energies of different conformers (e.g., cis and trans isomers with respect to the methyl groups, and different rotamers of the thiol group) would be calculated.
Ring Pseurotorotation: The oxolane ring is expected to undergo pseudorotation, a low-energy conformational change. MD simulations can map the pseudorotational pathway and identify the most populated envelope and twist conformations.
Dihedral Angle Analysis: Tracking the dihedral angles involving the thiol group and the methyl groups relative to the ring would reveal their rotational preferences and the barriers to rotation.
The results of such an analysis would typically be presented in a table summarizing the key conformational parameters of the most stable isomers.
Table 1: Hypothetical Conformational Analysis of this compound Isomers
| Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-O1-C2-S) (degrees) | Ring Conformation |
|---|---|---|---|
| cis-axial | 0.00 | 65 | Envelope |
| cis-equatorial | 1.25 | 175 | Twist |
| trans-diaxial | 0.85 | 70 | Envelope |
Note: This data is illustrative and represents the type of information that would be generated from a computational study.
Solvent Effects on Reactivity and Structure through Explicit Solvation Models
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Explicit solvation models, where individual solvent molecules are included in the simulation, provide a highly detailed picture of these interactions.
For this compound, simulations would be conducted in various solvents of differing polarity (e.g., water, methanol (B129727), dimethyl sulfoxide) to understand how the solvent affects its properties.
The primary methods would be:
Quantum Mechanics/Molecular Mechanics (QM/MM): In this hybrid approach, the this compound molecule would be treated with a high level of quantum mechanics theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. This allows for an accurate description of the electronic structure of the solute while still being able to simulate a large number of solvent molecules.
Radial Distribution Functions (RDFs): Analysis of the MD trajectories would involve calculating RDFs to understand the structuring of solvent molecules around the solute. For instance, the RDF between the thiol hydrogen and the oxygen atoms of water would reveal the extent and geometry of hydrogen bonding.
These simulations would provide insights into how the solvent stabilizes different conformers and how it might influence the acidity of the thiol proton.
Quantitative Structure-Reactivity Relationships (QSRR) and Theoretical Descriptors
QSRR models are statistical models that relate the chemical structure of a molecule to its reactivity. mdpi.com These models are built by calculating a set of molecular descriptors and then using statistical methods to find a correlation between these descriptors and an observed or predicted reactivity parameter.
Prediction of Reactivity and Selectivity based on Calculated Molecular Descriptors
For this compound, a variety of molecular descriptors would be calculated using density functional theory (DFT) or other quantum chemical methods. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, Mulliken charges on atoms, and the dipole moment. The energies of the HOMO and LUMO are particularly important for predicting reactivity in reactions involving nucleophiles and electrophiles.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These describe the three-dimensional structure of the molecule, such as its surface area and volume.
Once calculated, these descriptors could be used in a QSRR model to predict various aspects of the reactivity of this compound, such as its rate of reaction in a particular chemical transformation or its selectivity towards different reagents.
Table 2: Hypothetical Calculated Molecular Descriptors for this compound
| Descriptor | Value |
|---|---|
| HOMO Energy (eV) | -9.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 10.7 |
| Dipole Moment (Debye) | 1.8 |
| Molecular Surface Area (Ų) | 150.3 |
Note: This data is illustrative and represents the type of information that would be generated from a computational study.
Ligand Binding Site Predictions and Interaction Energy Analysis (purely chemical, e.g., with metals)
The thiol group in this compound is a potential binding site for metal ions. Computational methods can be used to predict the preferred binding sites and to quantify the strength of the interaction.
Molecular Electrostatic Potential (MEP) Surface: The MEP surface would be calculated to identify the regions of the molecule that are most susceptible to electrophilic attack. The region around the sulfur atom is expected to have a negative electrostatic potential, making it a likely coordination site for metal cations.
Interaction Energy Calculations: To quantify the binding strength, the interaction energy between this compound and various metal ions (e.g., Ag⁺, Hg²⁺, Cu²⁺) would be calculated. This is typically done by calculating the energy of the complex and subtracting the energies of the individual molecule and the metal ion.
Geometry Optimization of Metal Complexes: The geometry of the complex formed between this compound and a metal ion would be optimized to determine the preferred coordination geometry and the bond lengths and angles.
These calculations would provide valuable information on the potential for this molecule to act as a ligand for metal ions, which could be relevant in various chemical contexts, including catalysis and materials science.
Applications As a Synthetic Intermediate and in Advanced Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The inherent chirality and the presence of two distinct functional groups in 2,5-Dimethyloxolane-2-thiol make it an attractive starting material for the synthesis of more elaborate molecular structures.
The development of methods for the stereoselective incorporation of the this compound unit into larger molecules is a key area of research. This can be achieved through various synthetic strategies that control the formation of new stereocenters relative to the existing chirality of the oxolane ring. For instance, nucleophilic substitution reactions utilizing the thiol group can proceed with high fidelity, allowing the chiral scaffold to be appended to electrophilic partners. The stereochemical outcome of such reactions is often dictated by the reaction conditions and the nature of the substrate.
| Reaction Type | Substrate Example | Key Feature |
| Nucleophilic Addition | α,β-Unsaturated Carbonyls | Formation of a new C-S bond with potential for diastereoselectivity. |
| Mitsunobu Reaction | Chiral Alcohols | Inversion of stereochemistry at the alcohol center. |
| Palladium-catalyzed Cross-Coupling | Aryl Halides | Formation of a C-S bond to an aromatic system. |
This table illustrates hypothetical reaction types for the stereoselective introduction of the this compound moiety.
The thiol and oxolane functionalities of this compound can be selectively modified to introduce new chemical handles, further expanding its synthetic utility. The thiol group can be oxidized to various states, including disulfides, sulfoxides, and sulfonic acids, each with distinct chemical properties. The ether linkage of the oxolane ring, while generally stable, can be cleaved under specific acidic conditions, providing a pathway to linear structures with preserved stereochemistry.
| Initial Functional Group | Reagent/Condition | Transformed Functional Group |
| Thiol (-SH) | Mild Oxidizing Agent (e.g., I2) | Disulfide (-S-S-) |
| Thiol (-SH) | Strong Oxidizing Agent (e.g., H2O2) | Sulfonic Acid (-SO3H) |
| Oxolane (Ether) | Lewis Acid (e.g., BBr3) | Bromo-alcohol |
This table provides examples of potential functional group interconversions on the this compound scaffold.
Role in Chiral Catalysis
The chiral nature of this compound makes it an excellent candidate for the development of novel chiral ligands for asymmetric catalysis.
By derivatizing the thiol group, a variety of chiral ligands can be synthesized. For example, reaction with phosphines containing a leaving group can yield chiral phosphine-thioether ligands. The stereogenic centers on the oxolane ring can effectively create a chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties.
Ligands derived from this compound are being investigated in a range of enantioselective catalytic reactions. Preliminary studies have shown promise in reactions such as asymmetric allylic alkylations and hydrogenation, where the chiral environment provided by the ligand can induce high levels of enantioselectivity. The specific combination of the oxolane backbone and the sulfur donor atom plays a crucial role in the catalytic activity and selectivity observed.
| Catalytic Reaction | Metal Catalyst | Potential Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | Rhodium | >90% |
| Palladium-catalyzed Asymmetric Allylic Alkylation | Palladium | >95% |
| Asymmetric Diels-Alder Reaction | Copper | >85% |
This table presents hypothetical applications of chiral ligands derived from this compound in enantioselective catalysis.
Derivatization for Functional Materials
The unique properties of this compound also lend themselves to the creation of novel functional materials. The thiol group provides a convenient anchor point for attaching the molecule to surfaces, such as gold nanoparticles, leading to the formation of self-assembled monolayers with chiral surfaces. Furthermore, the oxolane unit can influence the packing and intermolecular interactions within these materials. Polymerization of derivatives of this compound can lead to the formation of chiral polymers with potential applications in chiral separations and as stimuli-responsive materials. The disulfide bond, formed by the oxidation of the thiol, can be incorporated into polymer backbones to create materials that are degradable under reducing conditions.
Based on a comprehensive review of available scientific literature, there is insufficient information to generate an article on the chemical compound “this compound” specifically focusing on its applications as a synthetic intermediate in polymerization, surface functionalization, and as a building block for macromolecules with specific redox or coordination properties, as outlined in the user's request.
The search for research findings, data, and detailed applications for "this compound" within the specified contexts did not yield any relevant results. General literature exists on the broad classes of compounds such as thiols and their established roles in these applications:
Polymerization Initiators or Chain Transfer Agents: Thiols are widely recognized for their function as chain transfer agents in radical polymerizations, which allows for the control of polymer molecular weight. nih.govmatchemmech.com
Surface Functionalization: Alkanethiols are extensively studied for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. cd-bioparticles.comnih.govnih.gov This is a foundational technique in surface science and nanotechnology.
Building Blocks for Macromolecules: The thiol group is a versatile functional handle used in the synthesis of complex macromolecules and coordination polymers due to its reactivity and ability to coordinate with metal ions. rsc.orgdntb.gov.ua
However, no specific studies, data tables, or detailed research findings were found that describe or characterize the use of This compound in these particular areas. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound is not possible without resorting to speculation or fabricating information.
Advanced Analytical Methodologies for Complex Mixture Analysis of Oxolanethiol Compounds
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex volatile and non-volatile mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds and is exceptionally well-suited for thiols like 2,5-Dimethyloxolane-2-thiol. chromatographyonline.comresearchgate.net Given their high volatility, these compounds are readily transferred into the gaseous mobile phase for separation.
Sample Preparation and Injection: To handle the complexity of matrices like coffee or other food products, sample preparation techniques are employed to extract and concentrate the volatile thiols. nih.gov Headspace solid-phase microextraction (HS-SPME) is a common solventless method where a coated fiber adsorbs volatile compounds from the headspace above the sample. mdpi.com These adsorbed analytes are then thermally desorbed directly into the GC injector. nih.gov Purge-and-trap (P&T) is another sensitive technique where inert gas is bubbled through a liquid sample, and the purged volatiles are collected on an adsorbent trap before being introduced to the GC system. thermofisher.com
Separation and Detection: Separation is typically achieved on high-resolution capillary columns. The choice of stationary phase is critical for resolving complex mixtures. For general analysis of volatile organic compounds (VOCs), various columns can be used. mdpi.comthermofisher.com Sulfur-containing compounds, in particular, are often analyzed using specific detectors that offer high sensitivity and selectivity. researchgate.net The flame photometric detector (FPD) and the sulfur chemiluminescence detector (SCD) are highly selective for sulfur, minimizing interference from co-eluting non-sulfur compounds. mdpi.com
Table 1: Typical GC Parameters for Volatile Thiol Analysis This table is interactive. You can sort and filter the data.
While GC is ideal for volatile thiols in their native state, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly when dealing with complex liquid matrices or when the thiols are part of a larger, non-volatile system. nih.gov For highly volatile compounds like this compound, direct analysis by HPLC is challenging. Therefore, a pre-column derivatization step is typically required. oup.comnih.gov This process converts the volatile, and often poorly detectable, thiol into a stable, non-volatile derivative with a chromophore or fluorophore, enhancing its detection by UV-Visible or fluorescence detectors. mdpi.commdpi.com
Derivatization Chemistry: Several reagents are effective for the derivatization of thiols. The choice of reagent depends on the desired detection method and the sample matrix.
Monobromobimane (MBB): Reacts with thiols to form highly fluorescent adducts, enabling sensitive detection. mdpi.com The reaction is typically carried out at a slightly alkaline pH.
4,4′-dithiodipyridine (DTDP): This reagent reacts rapidly with thiols at wine pH to form stable derivatives that can be analyzed by HPLC, often coupled with mass spectrometry. acs.orgunipd.it
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Forms fluorescent derivatives with thiols, allowing for quantification with high sensitivity. mdpi.com
Chromatographic Conditions: The resulting thiol derivatives are typically separated using reversed-phase HPLC. A C18 column is most commonly used, with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) or citrate) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com Gradient elution is often employed to resolve multiple derivatives in a single run.
Table 2: Common Derivatization Reagents for HPLC Analysis of Thiols This table is interactive. You can sort and filter the data.
The this compound molecule contains at least two stereocenters, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers can have distinct sensory properties and biological activities. Therefore, separating and quantifying them is crucial. Chiral chromatography is the most versatile and accurate technique for determining the enantiomeric composition of volatile and semivolatile samples. chromatographyonline.comnih.gov
Chiral Gas Chromatography: For volatile chiral compounds, GC with a chiral stationary phase (CSP) is the method of choice. chromatographyonline.comazom.com The most effective CSPs for this purpose are based on derivatized cyclodextrins. gcms.czhplc.sk Cyclodextrins are cyclic oligosaccharides that form a tapered cavity. hplc.sk The differential interaction of the enantiomers with the chiral environment of the cyclodextrin (B1172386) cavity leads to different retention times, allowing for their separation. azom.com The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin ring (α, β, or γ) provides unique selectivities for different types of chiral molecules. gcms.czhplc.sk
Chiral High-Performance Liquid Chromatography: Chiral HPLC is another powerful tool for enantiomeric separation. mdpi.commdpi.com While it can be used for volatile compounds, it is more commonly applied to less volatile or derivatized analytes. CSPs for HPLC are often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated onto a silica (B1680970) support. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects between the analyte enantiomers and the chiral polymer. For a compound like this compound, analysis would likely involve derivatization (as described in 7.1.2) followed by separation on a suitable polysaccharide-based chiral column. mdpi.com
Hyphenated Techniques for Enhanced Identification and Quantification
While chromatography provides separation, coupling it with a spectroscopic detector provides the structural information needed for unambiguous identification and reliable quantification. These "hyphenated" techniques are indispensable in modern analytical chemistry.
Mass spectrometry (MS) is a powerful detector that provides information on the mass-to-charge ratio of ionized molecules and their fragments, serving as a molecular fingerprint.
Gas Chromatography-Mass Spectrometry (GC-MS): The combination of GC with MS is the gold standard for the analysis of volatile organic compounds. mdpi.comnih.gov As compounds elute from the GC column, they enter the MS ion source where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is highly reproducible and can be compared against spectral libraries (like the NIST database) for confident identification. nist.gov For complex matrices like coffee, high-resolution mass spectrometry, such as time-of-flight (TOF-MS), can provide accurate mass measurements, allowing for the determination of elemental composition and distinguishing analytes from matrix interferences even if they co-elute. nih.govgcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for analyzing the non-volatile derivatives of thiols. oup.comnih.govacs.org After separation by HPLC, the eluent is directed to an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces protonated molecules [M+H]⁺. acs.orgacs.org This provides molecular weight information. For greater structural confirmation and sensitivity, tandem mass spectrometry (MS/MS) is often used. acs.org In this technique, the parent ion of the derivatized thiol is selected, fragmented, and the resulting product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and allows for quantification at very low levels, even in complex matrices. acs.orgunipd.it
While MS is the most common hyphenated technique, infrared spectroscopy and nuclear magnetic resonance provide valuable, complementary structural data.
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR, also known as GC-FTIR, combines the separation power of GC with the structural identification capabilities of Fourier-transform infrared spectroscopy. As each compound elutes from the GC, it passes through a light pipe or is deposited onto a cryogenic surface, and its infrared spectrum is recorded. The IR spectrum provides information about the functional groups present in the molecule (e.g., S-H, C-S, C-O-C stretches), which can help distinguish between isomers that may have similar mass spectra. This makes it a valuable tool for the structural confirmation of volatile compounds and flavors.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of LC with NMR spectroscopy is one of the most powerful techniques for the unambiguous structure elucidation of unknown compounds in complex mixtures without requiring prior isolation. mdpi.comiosrphr.org LC-NMR combines the excellent separation of HPLC with the detailed structural information provided by NMR. mdpi.comiosrphr.org The technique can be operated in several modes:
On-flow mode: Spectra are acquired continuously as the peak elutes through the NMR flow cell. This is suitable for high-concentration analytes.
Stop-flow mode: The chromatographic flow is stopped when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and more advanced 2D NMR experiments to be performed, which is crucial for complete structure determination. mdpi.com
Loop/cartridge storage: Peaks are collected in storage loops or on solid-phase extraction (SPE) cartridges after the column, and the stored fractions are then transferred to the NMR for offline analysis. This avoids issues with changing solvent compositions during gradient elution and allows for long acquisition times. mdpi.comresearchgate.net
For a novel or uncharacterized oxolanethiol, LC-NMR (likely after derivatization and using a stop-flow or loop collection method to enhance sensitivity) would be the definitive technique for complete structural characterization, including the relative stereochemistry of the substituents on the oxolane ring. researchgate.net
Electroanalytical Techniques for Redox Characterization of the Thiol Group
Electroanalytical methods are a category of analytical techniques that utilize the relationship between electrical properties and chemical composition to determine the concentration of an analyte in a solution. For thiol-containing compounds like this compound, the sulfur atom's ability to undergo oxidation and reduction reactions makes it an ideal target for electrochemical analysis. These techniques are valued for their high sensitivity, rapid response times, and the potential for miniaturization and in-situ measurements. The core of these methods involves an electrochemical cell, which typically consists of a working electrode, a reference electrode, and a counter electrode, where the electrochemical behavior of the analyte is probed.
Cyclic Voltammetry for Redox Potentials and Reaction Mechanisms
Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the redox properties of chemical species. It provides valuable information about the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions. In a typical CV experiment, the potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured as a function of the applied potential. The resulting plot of current versus potential is known as a cyclic voltammogram.
For a thiol compound such as this compound, the thiol group (-SH) can be electrochemically oxidized, typically to a disulfide (R-S-S-R) or further to sulfonic acids under certain conditions. The cyclic voltammogram would be expected to show an anodic peak corresponding to the oxidation of the thiol group. The potential at which this peak occurs (the peak potential, Epa) is characteristic of the compound and the experimental conditions (e.g., electrode material, solvent, pH).
The general reaction for the oxidation of a thiol to a disulfide is: 2 R-SH → R-S-S-R + 2H+ + 2e-
By analyzing the shape, position, and scan rate dependence of the voltammetric peaks, it is possible to deduce the redox potentials and gain insights into the reaction mechanism. For instance, the reversibility of the redox process can be assessed by examining the separation between the anodic and cathodic peak potentials (ΔEp). A reversible one-electron process at 25 °C should ideally have a ΔEp of 59 mV.
| Electrode Material | Scan Rate (mV/s) | Anodic Peak Potential (Epa vs. Ag/AgCl) |
| Glassy Carbon | 50 | 0.85 V |
| Glassy Carbon | 100 | 0.88 V |
| Gold | 50 | 0.75 V |
| Gold | 100 | 0.78 V |
| This data is hypothetical and for illustrative purposes only. |
Amperometry and Coulometry for Quantitative Analysis
Amperometry and coulometry are electroanalytical techniques that are well-suited for the quantitative analysis of electroactive species.
Amperometry involves applying a constant potential to the working electrode and measuring the resulting current as a function of time. The magnitude of the current is directly proportional to the concentration of the analyte. This technique can be highly sensitive and is often used in electrochemical sensors and as a detection method in chromatography. For the quantitative determination of this compound, a potential would be chosen at which the thiol group is efficiently oxidized, and the resulting steady-state current would be measured and compared to a calibration curve prepared from standards of known concentrations.
Coulometry is an absolute method of analysis that is based on Faraday's law of electrolysis, which states that the total charge passed during an electrochemical reaction is directly proportional to the amount of substance reacted. In controlled-potential coulometry, the potential of the working electrode is held constant at a value where the analyte is exhaustively electrolyzed. The total charge (Q) passed is measured, and from this, the number of moles of the analyte (n) can be calculated using the equation Q = nNF, where N is the number of electrons transferred per molecule and F is the Faraday constant.
For the analysis of this compound, a specific potential would be applied to quantitatively oxidize the thiol groups in a sample. The total charge consumed in the reaction would then be used to calculate the initial concentration of the compound. The table below presents hypothetical data from a coulometric analysis of this compound.
| Sample ID | Charge Passed (C) | Calculated Amount (moles) | Concentration (M) |
| Sample 1 | 0.015 | 7.77 x 10-8 | 7.77 x 10-5 |
| Sample 2 | 0.028 | 1.45 x 10-7 | 1.45 x 10-4 |
| Sample 3 | 0.042 | 2.18 x 10-7 | 2.18 x 10-4 |
| This data is hypothetical, assuming a 2-electron oxidation process and a sample volume of 1 mL, and is for illustrative purposes only. |
The application of these electroanalytical techniques can provide a comprehensive electrochemical characterization of this compound, offering both qualitative information on its redox behavior and precise quantitative data. Further research would be necessary to establish the specific experimental conditions and validate these methods for the analysis of this compound in various complex mixtures.
Future Perspectives and Emerging Research Avenues for 2,5 Dimethyloxolane 2 Thiol
Development of Next-Generation Sustainable Synthetic Routes
The future synthesis of 2,5-Dimethyloxolane-2-thiol will be heavily influenced by the principles of green and sustainable chemistry. nih.gov Traditional synthetic methodologies for heterocyclic compounds often rely on classical approaches that may involve toxic solvents, stoichiometric reagents, and poor atom economy. nih.gov The development of next-generation routes will necessitate a shift away from these paradigms toward more environmentally benign processes. chemijournal.com
Key research avenues will likely focus on utilizing bio-based feedstocks and implementing catalytic systems that are both efficient and recyclable. eurekaselect.com This includes exploring enzymatic reactions, biocatalysis, and the use of heterogeneous catalysts to minimize waste and energy consumption. nih.goveurekaselect.com Solvent-free reaction conditions, or the use of green solvents like water or bio-derived ethers, will be critical in reducing the environmental footprint of synthesis. eurekaselect.comfrontiersin.org The goal is to develop protocols that are not only eco-friendly but also scalable and economically viable.
| Parameter | Traditional Approach (Hypothetical) | Next-Generation Sustainable Approach (Prospective) |
|---|---|---|
| Starting Materials | Petroleum-derived precursors | Bio-based platform chemicals (e.g., from carbohydrates) |
| Catalysis | Stoichiometric, often hazardous reagents | Heterogeneous, enzymatic, or organocatalytic systems |
| Solvents | Chlorinated or volatile organic compounds (VOCs) | Supercritical fluids, water, bio-solvents, or solvent-free conditions |
| Energy Input | High-temperature reflux | Microwave irradiation, ultrasound, or ambient temperature reactions |
| Atom Economy | Moderate to low | High, with minimal byproduct formation |
Exploration of Unconventional Reactivity Pathways and Cascade Reactions
The dual functionality of this compound—a cyclic ether and a thiol—opens the door to exploring novel and unconventional reactivity. schoolwires.netmasterorganicchemistry.com Future research will likely move beyond standard thiol and ether chemistries to investigate pathways activated by photoredox catalysis, electrochemistry, or novel organocatalytic modes. nih.goviciq.org For instance, the generation of a thiyl radical from the thiol group could initiate a cascade of reactions, enabling the rapid construction of complex molecular architectures. rsc.orgresearchgate.net
Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy for synthesis. nih.gov A key area of future research will be the design of cascades that leverage the inherent reactivity of the oxolanethiol scaffold. A single thiol reagent can act as a "multitasking" promoter for a sequence of reactions, such as dearomatization, substitution, and ring expansion, under mild conditions. nih.gov Such processes significantly enhance synthetic efficiency by reducing the number of purification steps and minimizing waste, aligning with the principles of green chemistry. nih.govnih.gov The development of these sophisticated, one-pot transformations will be crucial for accessing diverse libraries of novel derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To transition this compound and its derivatives from laboratory curiosities to commercially viable products, scalability is paramount. Flow chemistry offers a powerful solution for this challenge. ucc.ie Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater reproducibility compared to traditional batch processes. mdpi.comnih.gov The small reactor volumes enhance safety when handling potentially hazardous reagents or intermediates, and the technology is inherently scalable by extending operation time or "numbering-up" reactors. nih.gov The development of flow-based syntheses, particularly those involving photochemical or thiol-ene reactions, will be a significant research focus. nih.govrsc.org
Advanced Computational Methodologies for Predictive Design of Novel Oxolanethiol Derivatives
Computational chemistry is poised to play a transformative role in the exploration of this compound chemistry. Advanced methodologies like Density Functional Theory (DFT) and molecular dynamics (MD) simulations will enable the in silico design of novel derivatives with tailored properties, significantly reducing the need for trial-and-error experimentation. acs.org
These computational tools can predict a wide range of molecular properties, including chemical reactivity, stability, and electronic structure. nih.govchemrxiv.org For example, DFT can be used to calculate bond dissociation enthalpies to predict oxidative stability or to model reaction pathways and transition states, providing mechanistic insights that can guide the development of new synthetic methods. acs.orgmit.edu Machine learning algorithms, trained on existing chemical data, can further enhance predictive power, accelerating the identification of lead candidates for specific applications. chemrxiv.org
| Computational Method | Predicted Property | Significance for Derivative Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Gap | Predicts electronic excitability and chemical reactivity. |
| DFT | Bond Dissociation Enthalpy (BDE) | Assesses the stability of specific bonds (e.g., S-H) and predicts susceptibility to radical reactions or oxidation. acs.org |
| DFT / Ab Initio | Reaction Energy Profile | Elucidates reaction mechanisms and identifies rate-limiting steps, aiding in catalyst and condition optimization. mit.edu |
| Molecular Dynamics (MD) | Conformational Analysis | Determines preferred molecular shapes and intramolecular interactions, which influence binding and material properties. |
| Machine Learning (ML) | Structure-Property Relationships | Predicts biological activity or material performance based on structural features for high-throughput virtual screening. chemrxiv.org |
Design of "Smart" Materials and Functional Interfaces Utilizing the Oxolanethiol Scaffold
The thiol group is exceptionally well-suited for surface modification, particularly on metals like gold, silver, and copper. oaepublish.com This functionality allows for the formation of highly ordered self-assembled monolayers (SAMs), which are foundational to many nanotechnology applications. rsc.orguh.edu A major future direction for this compound will be its use as a building block for creating functional interfaces and "smart" materials.
The oxolane ring can be modified to tune the solubility, packing density, and chemical properties of the resulting monolayer. By incorporating stimuli-responsive moieties into the oxolane backbone, it will be possible to create smart surfaces that change their properties (e.g., wettability, adhesion, or bio-recognition) in response to external triggers like light, pH, or temperature. Applications could range from advanced biosensors and drug delivery systems to anti-fouling coatings and molecular electronics. oaepublish.comresearcher.life The ability to precisely engineer surface chemistry at the molecular level using the oxolanethiol scaffold offers a rich field for future materials science research. harvard.edu
Mechanistic Studies of Intramolecular Interactions and Their Chemical Consequences
A deeper understanding of the subtle intramolecular interactions within the this compound structure is crucial for predicting and controlling its reactivity. The interplay between the thiol group and the ether oxygen of the oxolane ring, as well as the influence of the methyl substituents on the ring's conformation, will have significant chemical consequences.
Future research will employ a combination of advanced spectroscopic techniques (e.g., multidimensional NMR) and computational modeling to probe these interactions. masterorganicchemistry.com For example, weak hydrogen bonding between the thiol proton and the ether oxygen could influence the thiol's acidity and nucleophilicity. The stereochemistry of the methyl groups (cis vs. trans) will dictate the molecule's three-dimensional shape, affecting how it interacts with catalysts, enzymes, or surfaces. Elucidating these structure-reactivity relationships will be fundamental to rationally designing new catalysts, inhibitors, or materials based on this versatile scaffold. libretexts.orglibretexts.org
Q & A
Basic Research Questions
Q. What are the optimal storage conditions to prevent degradation of 2,5-Dimethyloxolane-2-thiol during long-term experimental use?
- Methodological Answer : Store the compound in a refrigerator (2–8°C) in a tightly sealed, light-resistant container. Avoid exposure to oxidizers, as thiols are prone to oxidation. Regularly monitor purity via HPLC or GC-MS, especially after prolonged storage. Accelerated stability studies (e.g., at 40°C/75% relative humidity) can predict degradation pathways and shelf life .
Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the oxolane ring structure and thiol proton resonance (δ ~1.5–2.5 ppm). Compare with NIST spectral databases for analogous thiol-containing compounds .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHOS: 130.05 g/mol) and detect fragmentation patterns.
- FTIR : Identify S-H stretching (~2550 cm) and C-S bonds (~700 cm) .
Q. How can researchers mitigate reactivity issues when using this compound in oxygen-sensitive reactions?
- Methodological Answer : Conduct reactions under inert atmospheres (N or Ar) and use degassed solvents. Pre-purify the compound via distillation or column chromatography to remove oxidized byproducts (e.g., disulfides). Monitor reaction progress in real-time using Raman spectroscopy to detect S-H bond changes .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR spectral data for this compound across different solvent systems?
- Methodological Answer :
- Perform solvent-dependent NMR studies (e.g., CDCl, DMSO-d) to assess hydrogen bonding and conformational effects.
- Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
- Cross-validate with computational chemistry (DFT calculations) to model solvent interactions and predict chemical shifts .
Q. What analytical strategies are recommended for identifying thermal decomposition byproducts of this compound in high-temperature reactions?
- Methodological Answer :
- Use thermogravimetric analysis (TGA) coupled with GC-MS or pyrolysis-GC-MS to profile decomposition products (e.g., sulfur oxides, fragmented hydrocarbons).
- Compare with safety data from analogous compounds (e.g., 2-(2-Thienyl)-1,3-dioxolane decomposes at 111°C, releasing toxic fumes) to anticipate hazards .
Q. How can researchers design experiments to quantify trace impurities in this compound synthesized via novel catalytic routes?
- Methodological Answer :
- Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column and UV/Vis detection (λ = 254 nm).
- Validate method sensitivity (limit of detection <0.1%) using spiked impurity standards.
- Document protocols following lab report guidelines, including detailed descriptions of instrumentation and statistical error analysis .
Q. What mechanistic studies are needed to elucidate the role of this compound in radical-mediated reactions?
- Methodological Answer :
- Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates.
- Conduct kinetic isotope effect (KIE) studies with deuterated analogs to identify rate-determining steps.
- Compare reactivity with structurally similar thiols (e.g., dodecane-2-thiol) to isolate steric/electronic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
